(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic compound categorized within the class of phenylpiperidines. This compound features a piperidine ring attached to a pyridine moiety, specifically a pyridin-2-yl group, along with an amine functional group. Its chemical structure can be denoted by the formula C₁₁H₁₄N₂O, and it is known for its potential applications in medicinal chemistry and as a building block for various organic syntheses.
This compound is synthesized through various organic reactions involving piperidine and pyridine derivatives. It is classified as an amine due to the presence of the amino group, and its structural characteristics suggest potential pharmacological activities, particularly in the field of neuropharmacology.
The synthesis of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone typically involves several key steps:
In industrial settings, continuous flow chemistry techniques are often employed to enhance efficiency and yield during synthesis, allowing for scalable production under optimized conditions .
The molecular structure of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone consists of:
The compound's molecular weight is approximately 190.25 g/mol, and its physical state at room temperature is typically a solid or crystalline form.
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize analogs for further research .
The mechanism of action of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone is not fully elucidated but can be compared to other similar compounds in pharmacology. It may interact with neurotransmitter systems due to its structural similarity to known psychoactive substances, potentially acting as a modulator at certain receptor sites in the brain. This interaction could influence various physiological processes, including pain perception and mood regulation .
The physical properties of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone include:
Chemical properties include:
These properties are essential for determining its suitability for various applications in research and industry .
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone has several notable applications:
Piperidine-pyridine conjugates constitute a structurally diverse class with broad therapeutic applications, leveraging the complementary physicochemical and pharmacophoric properties of both rings. The piperidine nucleus, a saturated heterocycle, introduces conformational flexibility, sp³-character for membrane permeability, and a basic amine for salt formation and solubility modulation. Conversely, the pyridine ring contributes aromatic character for π-π stacking interactions, hydrogen bond acceptor capability via its nitrogen atom, and improved metabolic stability relative to benzene. This hybrid architecture is exemplified in clinical agents:
Table 1: Therapeutic Agents Featuring Piperidine-Pyridine Hybrid Scaffolds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Therapeutic Application | Key Structural Features |
---|---|---|---|---|
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone | C₁₁H₁₅N₃O | 205.26 | Pharmacological Probe/Intermediate | 3-Amino group; Direct methanone linkage |
1-(3-Aminopiperidin-1-yl)-2-pyridin-2-ylethanone | C₁₂H₁₇N₃O | 219.29 | Synthetic Intermediate | Ethylene spacer; 3-Aminopiperidine |
Donepezil Hydrochloride | C₂₄H₂₉NO₃·HCl | 415.96 | Alzheimer's Disease (Acetylcholinesterase Inhibitor) | Benzylpiperidine; Indanone-pyridine linkage |
Etravirine-Rilpivirine Hybrid NNRTIs (e.g., Compound 7a) | ~C₂₅H₃₀N₆O | ~430.55* | HIV-1 (Non-Nucleoside Reverse Transcriptase Inhibitor) | Piperidin-4-yl-aminopyrimidine; Cyano-pyridine |
*Approximate value based on structural analogs in [3]
Piperidine-pyridine hybrids demonstrate exceptional target versatility. In neuroscience, they penetrate the blood-brain barrier (BBB) effectively, attributed to the piperidine's aliphatic character and moderate basicity (pKa ~8-10). In oncology and virology, these frameworks engage diverse enzyme active sites through hydrogen bonding (pyridine N, piperidine N-H), hydrophobic contacts (piperidine methylene groups), and electrostatic interactions (protonated piperidine nitrogen). Computational analyses reveal that the methanone linker in (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone imposes a defined dihedral angle (~120°-130°) between rings, optimizing vectorial presentation of substituents for target binding [4] [8] [10]. Recent patent activity highlights derivatives of this core as NETosis inhibitors for inflammatory diseases and oncology, exploiting the 3-amino group for covalent or ionic target engagement [10].
The tertiary methanone group (–C(O)–) in (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone is a critical structural determinant influencing conformation, stability, and target binding. This linkage confers three principal advantages over alternative connectors like amines or methylene chains:
Table 2: Impact of Methanone Linkers vs. Alternative Connectors in Piperidine-Pyridine Hybrids
Connector Type | Bond Angle/Length | H-Bond Acceptor Strength (kcal/mol) | Metabolic Stability (t₁/₂, Human Liver Microsomes) | Key Biological Interactions |
---|---|---|---|---|
Methanone (–C(O)–) | ∠N-C=O: 122°; C=O: 1.23Å | -4.5 to -6.0 | >60 min | Backbone H-bonds (e.g., Lys101, Leu234) |
Amine (–NH–) | ∠C-N-C: 111°; C-N: 1.47Å | -2.0 to -3.5 (if non-basic) | ~30 min (N-oxidation risk) | Cation-π; Salt bridges |
Methylene (–CH₂–) | ∠C-C-C: 109°; C-C: 1.54Å | None | >90 min | Hydrophobic packing |
Sulfone (–SO₂–) | ∠O-S-O: 119°; S=O: 1.43Å | -3.0 to -4.5 | >120 min | H-bonds; Charge transfer |
*Data synthesized from physicochemical profiling and crystallographic studies in [3] [6] [9]
The 3-amino group further diversifies interactions. When protonated, it forms salt bridges with aspartate/glutamate residues. As a free base, it participates in hydrogen bonding or acts as a synthetic handle for functionalization. In NETosis inhibitors, this group is crucial for disrupting neutrophil extracellular trap formation, highlighting its therapeutic relevance [10].
Aminopiperidines have evolved from natural product analogs to rationally designed pharmacophores, with the 3-aminopiperidine isomer gaining prominence for its optimal spatial display of the amino group. Key milestones include:
Table 3: Evolution of Key 3-Aminopiperidine-Containing Pharmacophores
Era | Representative Compound | Synthetic Approach | Primary Therapeutic Target | Innovation |
---|---|---|---|---|
Pre-2000 | 3-Aminopiperidine (racemic) | Hydrolysis of Nicotine Derivatives | Intermediates for Alkaloid Synthesis | First Access to Unprotected 3-Aminopiperidine |
2000-2015 | (3R)-3-Aminopiperidin-1-yl)(2-pyridyl)methanone | Chiral Resolution; Schotten-Baumann Acylation | Serotonin/NA Reuptake Inhibitors (SSRIs/SNRIs) | Stereoselective Synthesis; Methanone Linker |
2015-Present | (R)-1286208-51-2 (Pyrrolidine Analog) | Asymmetric Hydrogenation | Neurological Probes | Commercial Availability; Rigidity for CNS Targeting |
2020s | NETosis Inhibitors (e.g., WO2022034616A1) | Catalytic Pyridine Hydrogenation | PAD4; Neutrophil Mediators | Targeted Protein-Protein Interaction Inhibition |
The trajectory underscores a shift from fortuitous discovery to rational design, with (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone epitomizing modern fragment-based approaches where methanone-linked hybrids are optimized for polypharmacology [5] [6] [8].
Comprehensive List of Compounds Mentioned
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1